2'-(2-methylpropyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic core combining cyclohexane and isoquinoline moieties, with a 2-methylpropyl (isobutyl) group at the 2' position and a 1,3,4-thiadiazole carboxamide substituent at the 4' position. Key structural attributes include:
- Spirocyclic backbone: The cyclohexane-isoquinoline fusion may confer rigidity, influencing binding selectivity compared to non-spiro analogs.
Properties
Molecular Formula |
C21H26N4O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2S/c1-14(2)12-25-19(27)16-9-5-4-8-15(16)17(21(25)10-6-3-7-11-21)18(26)23-20-24-22-13-28-20/h4-5,8-9,13-14,17H,3,6-7,10-12H2,1-2H3,(H,23,24,26) |
InChI Key |
NGCQPRRRGCJECW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting thiadiazole derivative is then coupled with a cyclohexane-1,3’-isoquinoline precursor under specific conditions to form the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Common solvents used in such reactions include ethanol and dimethyl sulfoxide, while catalysts like triethylamine may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The 1,3,4-thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methylpropyl group in the target compound is bulkier than the methoxyethyl group in or sec-butyl in , which may reduce solubility but enhance hydrophobic interactions in target binding .
- Synthetic Accessibility : Benzothiazole derivatives (e.g., ) are synthesized with moderate yields (37–70%), suggesting that the target’s spirocyclic synthesis may require optimized conditions for scalability.
Computational and Bioactivity Comparisons
Molecular Similarity Analysis
- Tanimoto Coefficient: Using fingerprint-based similarity metrics (e.g., MACCS or Morgan fingerprints ), the target compound would likely show moderate similarity (~0.6–0.7) to benzothiazole carboxamides due to shared carboxamide and heterocyclic motifs. Lower similarity (~0.4–0.5) is expected with non-carboxamide spiro compounds (e.g., ).
- Bioactivity Clustering : Compounds with similar carboxamide-thiadiazole motifs (e.g., ) may cluster together in bioactivity profiles, as structural similarity often correlates with target overlap (e.g., kinase or protease inhibition) .
Pharmacokinetic Predictions
- Lipophilicity : The target’s logP is estimated to be higher than (due to 2-methylpropyl vs. methoxyethyl) but lower than (sec-butyl vs. methylpropyl), aligning with trends in passive diffusion efficiency .
- Metabolic Stability: The 1,3,4-thiadiazole group may resist oxidative metabolism compared to thiazolidinone moieties in , which are prone to ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
